

understanding the enzymatic activity of DPP9

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An In-depth Technical Guide to the Enzymatic Activity of Dipeptidyl Peptidase 9 (DPP9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl Peptidase 9 (DPP9) is a cytosolic serine protease belonging to the S9B family, which also includes Dipeptidyl Peptidase 4 (DPP4), Dipeptidyl Peptidase 8 (DPP8), and Fibroblast Activation Protein (FAP).[1][2] These enzymes are characterized by their ability to cleave Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptide chains.[2][3][4] Unlike the well-studied, membrane-bound DPP4, DPP9 is located primarily in the cytoplasm and nucleus.[1][3] Accumulating evidence points to the critical role of DPP9's enzymatic activity in a multitude of cellular processes, including immune regulation, antigen presentation, cell migration, energy metabolism, and programmed cell death.[1][5][6] Its inactivation in mice leads to neonatal lethality, underscoring its essential physiological function.[5][7] This guide provides a comprehensive overview of the enzymatic activity of DPP9, its substrates and inhibitors, its role in key signaling pathways, and detailed experimental protocols for its study.

Molecular and Catalytic Properties

DPP9 functions as a serine protease with a conserved catalytic triad composed of Serine (Ser729), Aspartate (Asp807), and Histidine (His839) in its active site.[5][7] The enzyme exists as a homodimer and consists of a β -propeller domain and an α/β hydrolase domain which harbors the catalytic site.[5][8] Ligand binding to DPP9 induces a significant conformational change, involving a disorder-to-order transition of a loop segment at the active site, a mechanism distinct from that of DPP4.[5][8][9] The enzymatic activity of DPP9 can be



allosterically regulated by binding to Small Ubiquitin-like Modifier 1 (SUMO1), which enhances its catalytic function.[1][7][10]

Substrate Specificity and Known Substrates

DPP9 exhibits post-proline dipeptidyl aminopeptidase activity, cleaving dipeptides from the N-termini of proteins where proline is in the second position (P1 position).[2] In vitro studies using peptide libraries have shown that DPP9 prefers hydrophobic and aromatic amino acids in the P2 position, while negatively charged residues are less favored.[10] While DPP8 and DPP9 share significant substrate overlap, suggesting potential compensatory roles, some differences in substrate specificity exist.[10][11][12] For instance, DPP9 can cleave the Val-Ala dipeptide, which is not recognized by DPP8.[11]

The identification of natural, endogenous substrates has been crucial to understanding DPP9's biological functions. These substrates are involved in diverse cellular pathways, from immune signaling to DNA repair.



Substrate	Description	Biological Process Implication
RU134-42 peptide	An antigenic peptide (VPYGSFKHV); the first natural substrate identified.[1] [13][14]	Antigen presentation.[1][13] [14]
Spleen Tyrosine Kinase (Syk)	A key kinase in B-cell receptor signaling.[3][10][15]	Immune signaling, N-degron pathway.[3][10]
Adenylate Kinase 2 (AK2)	An enzyme critical for cellular energy balance and nucleotide homeostasis.[1][12][15]	Energy metabolism.[1][12]
Breast Cancer Protein 2 (BRCA2)	A tumor suppressor involved in the repair of DNA double- strand breaks.[1][4][15]	DNA damage repair, cancer biology.[1][4]
Calreticulin	A multifunctional protein involved in Ca2+ homeostasis and molecular chaperoning. [12]	Cellular homeostasis.[12]
Neuropeptide Y (NPY)	A neuropeptide involved in various physiological processes.[16][17]	Neurotransmission, cell survival.[7][16]
Glucagon-like peptide-1 (GLP-1)	An incretin hormone involved in glucose homeostasis.[16]	Metabolism.[16]
Chemokine CXCL10	A chemokine involved in inflammatory responses.[1][11]	Immune regulation.[1]
Nucleobindin-1 (NUCB1)	A Ca2+-binding protein that can interact with MMP2.[1][4]	Extracellular matrix degradation, cell migration.[1] [4]



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Table 1: Kinetic Parameters of DPP9 for Various Substrates

The catalytic efficiency of DPP9 has been determined for several synthetic and natural peptide substrates.

Substrate	Km (µM)	kcat (s-1)	kcat/Km (M-1s-1)
Gly-Pro-AMC	-	121[18]	-
Lys-Pro-AMC	-	52.6[18]	-
Asp-Pro-AMC	-	54[18]	-
Trp-Pro-AMC	-	40.3[18]	-
Gly-Pro-pNA	400	-	-
Ala-Pro-pNA	70	-	-

Data compiled from multiple sources.[16][18] AMC: 7-amino-4-methylcoumarin; pNA: p-nitroanilide. Dashes indicate data not available in the cited sources.

DPP9 Inhibitors

The development of specific inhibitors is crucial for both studying DPP9 function and for therapeutic applications. Due to the high homology between the catalytic sites of DPP8 and DPP9, many inhibitors show activity against both enzymes.[10]



Inhibitor	Туре	IC50 / Ki (nM)	Selectivity Profile
1G244	Small Molecule	-	Potent DPP8/9 inhibitor; used to study inflammasome activation.[19][20]
DPP-9 inhibitor 42	Small Molecule	IC50 = 3.4 nM	Highly selective for DPP9 over DPP8 (>170-fold), DPP4, FAP, and others.[21]
Saxagliptin	Small Molecule (DPP4 inhibitor)	Ki = 98 nM	Also inhibits DPP8 (Ki = 508 nM); less potent than on DPP4.[22]
Sitagliptin	Small Molecule (DPP4 inhibitor)	Ki = 55,142 nM	Very weak inhibitor of DPP9; highly selective for DPP4.[22]
Val-boroPro (VbP)	Boronic Acid Peptide	-	Potent inhibitor of DPP4, DPP8, and DPP9; induces pyroptosis.[1][7]
SLRFLFEGQRIADNH	Peptide (from SUMO1)	-	Noncompetitive, allosteric inhibitor of DPP8/9.[1][10]
4-oxo-β-lactams (Compound 6)	Small Molecule	IC50 = 409 nM	Potent DPP8/9 inhibitor (DPP8 IC50 = 137 nM).[19][23]

Physiological Roles and Signaling Pathways

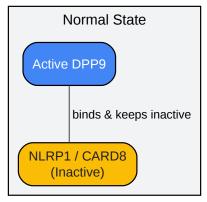
The enzymatic activity of DPP9 is a critical regulatory node in several key signaling pathways. Its ability to process N-termini of specific substrates can lead to their activation, degradation, or altered function.

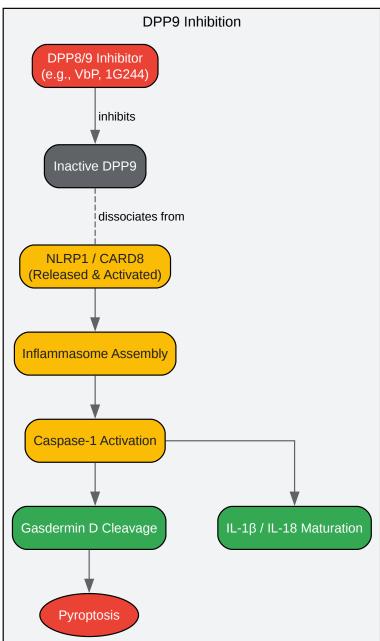


Inflammasome Regulation

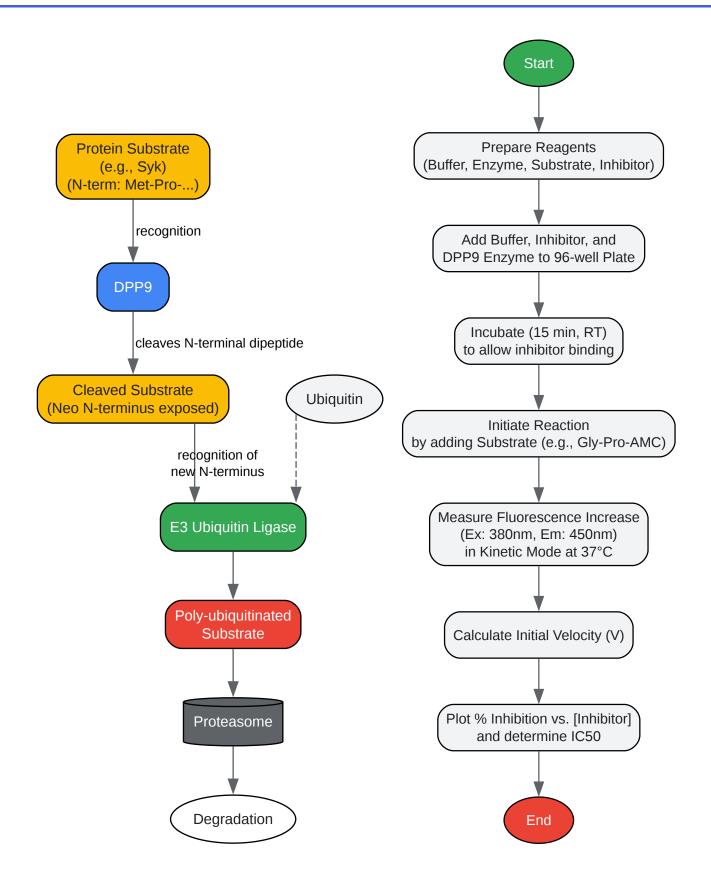
DPP9 is a key negative regulator of the NLRP1 and CARD8 inflammasomes. [2][24][25] It directly binds to the "function-to-find" (FIIND) domain of these proteins, maintaining them in an inactive state. [1][24] This interaction is dependent on DPP9's enzymatic competence. [24][25] Inhibition of DPP9's catalytic activity leads to the dissociation of this complex, triggering auto-proteolysis of NLRP1 or CARD8. [1][10] The released C-terminal fragment then assembles the inflammasome, activating Caspase-1, which in turn cleaves Gasdermin D and pro-inflammatory cytokines (IL-1 β , IL-18), leading to a lytic form of cell death known as pyroptosis. [1][10][19]



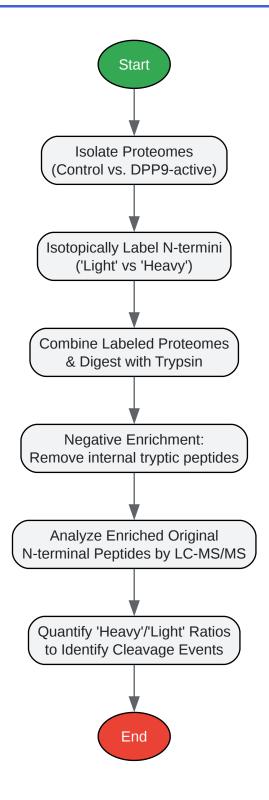












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